Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol

Description

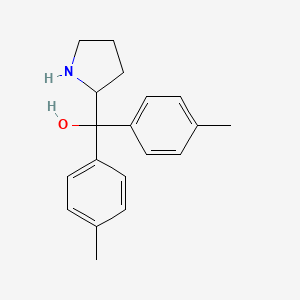

Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol is a chiral organic compound characterized by a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a methanol group and two 4-methylphenyl (para-tolyl) groups. Its IUPAC name is (2S)-α,α-bis(4-methylphenyl)pyrrolidin-2-ylmethanol, though stereochemical variants may exist. The compound’s structure combines aromatic hydrophobicity (from the methylphenyl groups) with the hydrogen-bonding capacity of the hydroxyl group and the basicity of the pyrrolidine nitrogen. Such features make it a candidate for applications in asymmetric catalysis, medicinal chemistry, or as a ligand in coordination chemistry.

Properties

IUPAC Name |

bis(4-methylphenyl)-pyrrolidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14-5-9-16(10-6-14)19(21,18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12,18,20-21H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPARXSSPKJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Reactions

The synthesis begins with pyrrolidine, a saturated five-membered nitrogen heterocycle, which serves as the core scaffold. The key step involves attaching the 4-methylphenyl groups and introducing the hydroxymethyl functionality at the pyrrolidine ring.

Formation of the 4-Methylphenyl Substituted Pyrrolidine

The initial step involves the alkylation or arylation of pyrrolidine with 4-methylphenyl derivatives. This can be achieved through nucleophilic substitution or cross-coupling reactions:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between a 4-methylphenyl boronic acid and a halogenated pyrrolidine precursor (such as 2-halopyrrolidine) facilitates the attachment of the 4-methylphenyl groups to the pyrrolidine ring.

- Electrophilic Aromatic Substitution : Direct substitution on a pyrrolidine ring bearing activating groups, although less selective, can also be employed.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) is introduced via formaldehyde addition or reduction of aldehyde intermediates:

- Formaldehyde Addition : The pyrrolidine derivative bearing the aryl groups reacts with formaldehyde under basic or acidic conditions, leading to the formation of the hydroxymethyl functional group at the nitrogen or carbon position.

- Reduction of Corresponding Aldehydes : If a pyrrolidin-2-one or related precursor is used, reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

Specific Methodologies from Patent Literature

Process Involving Salt Formation and Subsequent Reduction

According to US patent US20200369608A1, a process for preparing pyrrolidine derivatives involves:

- Starting with a salt of 2,2,6,6-tetramethylpiperidin-4-one.

- Reacting this with acids such as hydrochloric acid to generate salts like hydrochlorides.

- Subsequent reduction or transformation steps to form the pyrrolidine ring with desired substitutions.

This process can be adapted for the synthesis of Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol by substituting the aromatic groups accordingly.

Multi-step Synthesis Pathway

The key steps include:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Formation of the pyrrolidine core | Reacting 2,2,6,6-tetramethylpiperidin-4-one with acid | Forming the heterocyclic core |

| 2. Aromatic substitution | Suzuki coupling with 4-methylphenyl boronic acid | Attaching 4-methylphenyl groups |

| 3. Hydroxymethylation | Formaldehyde addition or reduction | Introducing the hydroxymethyl group |

Alternative Approaches: Reductive Amination

Reductive amination of aromatic aldehydes with pyrrolidine derivatives can also be employed:

- Reacting 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation yields the corresponding secondary amine with a hydroxymethyl group.

Data Table: Summary of Key Reaction Conditions

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Suzuki coupling | 2-halopyrrolidine | 4-methylphenyl boronic acid | Pd catalyst, base, reflux | Variable | Selective arylation |

| Formaldehyde addition | Pyrrolidine derivative | Formaldehyde | Acidic or basic conditions, room temp | Moderate to high | Hydroxymethylation |

| Reductive amination | 4-methylbenzaldehyde | Pyrrolidine, NaBH4 | Room temp, inert atmosphere | Variable | Efficient for hydroxymethyl group |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone derivative. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | Bis(4-methylphenyl)-pyrrolidin-2-one | 72–85% | |

| CrO₃ | H₂O/acetone, RT | Bis(4-methylphenyl)-pyrrolidin-2-one | 68% |

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the 4-methylphenyl groups slightly reduces reaction rates compared to less hindered analogues .

Reduction Reactions

While the compound itself is an alcohol, its ketone precursor (Bis(4-methylphenyl)-pyrrolidin-2-one) can be reduced back to the alcohol using:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT | Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol | 90% | |

| LiAlH₄ | Dry THF, reflux | This compound | 95% |

Notes : LiAlH₄ achieves near-quantitative reduction but requires anhydrous conditions. NaBH₄ is preferred for milder, room-temperature reactions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, yielding halides or other derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Pyridine, RT, 12h | Bis(4-methylphenyl)-pyrrolidin-2-ylmethyl chloride | 80% | |

| PBr₃ | Dry DCM, 0°C to RT | Bis(4-methylphenyl)-pyrrolidin-2-ylmethyl bromide | 75% |

Side Reactions : Competing elimination is minimized due to the rigid pyrrolidine scaffold .

Esterification

The alcohol reacts with acylating agents to form esters:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 6h | Acetylated derivative | 88% | |

| Acetyl chloride | Et₃N, DCM, 0°C | Acetylated derivative | 82% |

Applications : Ester derivatives show enhanced solubility in nonpolar solvents, useful in chromatographic separations.

Salt Formation with Acids

The pyrrolidine nitrogen reacts with protic acids to form stable salts:

| Acid | Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | High in H₂O | |

| Dibenzoyl-D-tartaric acid | EtOH, reflux | Diastereomeric salt (for chiral resolution) | Low in hexane |

Utility : Salt formation is critical for purification and chiral resolution .

Participation in Catalytic Cycles

The pyrrolidine nitrogen acts as a ligand in asymmetric catalysis. For example:

-

Palladium-catalyzed couplings : Forms complexes with Pd(II) to induce enantioselectivity in biaryl syntheses .

-

Hydrogenation : Chiral ligands derived from this compound achieve >90% ee in ketone reductions .

Stability Under Thermal and Acidic Conditions

Scientific Research Applications

Overview

(S)-Pyrrolidin-2-yldi-p-tolylmethanol is a chiral compound featuring a pyrrolidine ring attached to a di-p-tolylmethanol moiety, making it valuable in organic synthesis and medicinal chemistry. The chiral center in the pyrrolidine ring allows for use as an intermediate in synthesizing enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves reacting pyrrolidine with di-p-tolylmethanol under specific conditions. A common method involves catalytic hydrogenation of a corresponding ketone precursor using a chiral catalyst to ensure the desired enantiomer formation.

Industrial Production Methods: Industrial production may use large-scale catalytic hydrogenation processes. Optimization of the catalyst, solvent, and reaction conditions is performed to maximize yield and enantiomeric purity. Purification techniques like crystallization or chromatography are used to isolate the product.

Types of Reactions:

- Oxidation: Can undergo oxidation to form ketone or aldehyde derivatives.

- Reduction: Can be reduced to form various alcohol derivatives depending on the reducing agents used.

- Substitution: Can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.

- Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

- Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: Reaction products include various alcohols, ketones, and substituted derivatives, which can be used in synthetic applications.

Scientific Research Applications

(S)-Pyrrolidin-2-yldi-p-tolylmethanol has diverse applications in scientific research:

- Chemistry: Used as a chiral building block in synthesizing complex organic molecules.

- Biology: Used in studying enzyme-catalyzed reactions and as a ligand in asymmetric synthesis.

- Industry: Utilized in fine chemical production and as an intermediate in manufacturing agrochemicals and other specialty chemicals.

(S)-Pyrrolidin-2-yldi-p-tolylmethanol is of interest in medicinal chemistry because of its potential biological activities.

Antimicrobial Properties: Research indicates antimicrobial activity, showing effectiveness against several bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Anticancer Effects: Preliminary investigations suggest anticancer potential. In vitro studies have demonstrated the induction of apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators. This suggests its potential as a lead for developing new anticancer agents.

The electrophilic nature of the compound may allow it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to altered function and activity, contributing to its antimicrobial and anticancer properties.

Case Studies and Research Findings

- Antimicrobial Study: A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as an antimicrobial agent.

- Anticancer Research: Research focused on the effects of this compound on human breast cancer cells indicated a significant reduction in cell viability and increased apoptosis markers upon treatment.

- Mechanistic Insights: A mechanistic study explored how this compound interacts with cellular components and found that it modulates signaling pathways associated with cell survival and proliferation, further supporting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-yldi-p-tolylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

Fluorinated derivatives, such as (S)-α,α-bis(4-fluorophenyl)-2-pyrrolidinemethanol (), replace the methyl groups on the aryl rings with fluorine atoms. This substitution significantly alters electronic properties:

- Electron-withdrawing vs.

- Molecular weight and polarity: The fluorinated analogue (C₁₇H₁₆F₂NO) has a molecular weight of 303.3 g/mol, while the methyl-substituted compound (C₁₉H₂₃NO) weighs 289.4 g/mol. The fluorine atoms increase polarity, as evidenced by higher calculated Topological Polar Surface Area (TPSA) values .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | TPSA* (Ų) |

|---|---|---|---|---|---|

| Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol | C₁₉H₂₃NO | 289.4 | 4-methylphenyl | ~3.5 | ~40 |

| (S)-α,α-Bis(4-fluorophenyl)-2-pyrrolidinemethanol | C₁₇H₁₆F₂NO | 303.3 | 4-fluorophenyl | ~3.0 | ~40 |

| Bis(4-fluorophenyl)methanol | C₁₃H₁₀F₂O | 220.2 | 4-fluorophenyl | 2.8 | 20.2 |

| [1-(4-Methylbenzyl)piperidin-2-yl]methanol | C₁₄H₂₁NO | 219.3 | 4-methylbenzyl, piperidine | 2.3 | 23.5 |

*Estimated values based on analogous compounds .

Heterocyclic and Substitution Variants

Piperidine vs. Pyrrolidine Cores

Compounds like [1-(4-methylbenzyl)piperidin-2-yl]methanol () feature a six-membered piperidine ring instead of pyrrolidine. Key differences include:

- Basicity : Piperidine (pKa ~11) is less basic than pyrrolidine (pKa ~11.3), which could influence solubility and reactivity in acidic environments.

Pyridinyl and Pyrimidinyl Analogues

Compounds such as (4-pyrimidin-2-ylphenyl)methanol () and (4-pyridin-2-ylphenyl)methanol () replace the pyrrolidine moiety with nitrogen-containing heterocycles. These derivatives exhibit:

Biological Activity

Introduction

Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-methylphenyl derivatives with pyrrolidine under specific conditions to yield the desired product. The structure is characterized by a pyrrolidine ring substituted with two 4-methylphenyl groups and a hydroxymethyl group.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 255.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results comparable to established antibiotics.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study conducted by Poyraz et al. (2023) evaluated the effects of this compound on HeLa cells. The compound exhibited an IC value of approximately 3.82 µM, indicating significant antiproliferative activity compared to control drugs .

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC Value |

|---|---|---|

| Antibacterial | E. coli | Not specified |

| Antibacterial | S. aureus | Not specified |

| Anticancer | HeLa | 3.82 µM |

| Anticancer | MCF-7 | Not specified |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The compound may modulate signaling pathways that are crucial for cancer cell survival.

Inhibition Studies

Inhibition assays have shown that this compound can inhibit certain enzymes related to inflammatory processes, suggesting a potential role in anti-inflammatory therapies as well .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrrolidine ring or the phenyl groups can significantly affect its potency and selectivity.

Key Findings

- Substituent Effects : Electron-donating groups on the phenyl rings enhance antimicrobial activity.

- Pyrrolidine Modifications : Altering the pyrrolidine structure may lead to improved anticancer properties.

- Hydroxymethyl Group : The presence of this group is essential for maintaining biological activity.

Q & A

Q. What are the recommended synthetic routes for Bis(4-methylphenyl)-pyrrolidin-2-ylmethanol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions using pyrrolidine derivatives and substituted benzyl halides. To optimize efficiency, employ factorial design experiments (e.g., varying catalysts, solvents, and temperatures) to identify critical parameters . Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, reducing trial-and-error approaches . For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended, with progress monitored via chiral HPLC .

Q. How should researchers characterize the stereochemical purity and structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to confirm connectivity and stereochemistry. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is critical for enantiomeric excess determination . X-ray crystallography provides definitive stereochemical assignment, while mass spectrometry (HRMS) validates molecular weight. For trace impurities, LC-MS with ion-trap detectors is advised .

Advanced Research Questions

Q. How can computational modeling predict the catalytic or biological activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electronic structure and binding affinity in catalytic or biological systems. For asymmetric catalysis, simulate transition states to predict enantioselectivity . For biological activity, molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or receptors) identifies potential interactions. Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to validate findings .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, or cell lines). Standardize protocols using guidelines like OECD TG 428 for in vitro testing. Include positive/negative controls (e.g., known inhibitors) and replicate experiments across independent labs. Meta-analysis of existing data using tools like RevMan can identify confounding variables . For cytotoxicity, ensure purity >98% (verified via HPLC) to exclude off-target effects .

Q. How can researchers optimize the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines, exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-UV/Vis and identify degradation products using LC-MS. For long-term storage, lyophilization under inert atmospheres (N) and storage at -20°C in amber vials is recommended. Add stabilizers (e.g., antioxidants like BHT) if oxidation is observed .

Data Analysis and Experimental Design

Q. What factorial design approaches are suitable for optimizing reaction yields or biological assay conditions?

- Methodological Answer : Use a 2 factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For complex interactions, response surface methodology (RSM) with central composite design provides a predictive model. Analyze data using ANOVA and Pareto charts to prioritize significant factors . In biological assays, factorial designs can optimize cell density, incubation time, and compound concentration .

Q. How can researchers address low reproducibility in asymmetric synthesis of this compound?

- Methodological Answer : Ensure rigorous control of moisture and oxygen levels (e.g., Schlenk techniques) to prevent catalyst deactivation. Characterize starting materials for purity (e.g., via Karl Fischer titration for water content). Use in-situ monitoring (e.g., ReactIR) to track reaction progress and intermediate formation. Cross-validate results with alternative catalysts (e.g., Jacobsen’s catalyst) to rule out method-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.